molecular formula C7H7BF2O3 B591629 (3,4-Difluoro-2-methoxyphenyl)boronic acid CAS No. 905583-06-4

(3,4-Difluoro-2-methoxyphenyl)boronic acid

Cat. No.: B591629
CAS No.: 905583-06-4
M. Wt: 187.937
InChI Key: VSALEQTUDXMKST-UHFFFAOYSA-N
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Description

(3,4-Difluoro-2-methoxyphenyl)boronic acid is a boronic acid derivative with the molecular formula C7H7BF2O3 and a molecular weight of 187.94 g/mol . This compound is characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring, along with a boronic acid functional group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

(3,4-Difluoro-2-methoxyphenyl)boronic acid can be synthesized through several methods. One common approach involves the reaction of the corresponding bromide with a strong base such as n-butyllithium, followed by treatment with trimethyl borate . The reaction is typically carried out under an inert atmosphere at low temperatures to prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions utilize palladium catalysts and boronic acid derivatives to form carbon-carbon bonds, making the process efficient and scalable .

Chemical Reactions Analysis

Types of Reactions

(3,4-Difluoro-2-methoxyphenyl)boronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions . It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. In Suzuki-Miyaura coupling, the primary product is a biaryl compound, which is formed by the coupling of the aryl boronic acid with an aryl halide .

Mechanism of Action

The mechanism by which (3,4-Difluoro-2-methoxyphenyl)boronic acid exerts its effects is primarily through its participation in Suzuki-Miyaura coupling reactions. In these reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This process involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,4-Difluoro-2-methoxyphenyl)boronic acid is unique due to the presence of both fluorine atoms and a methoxy group on the phenyl ring. This combination of substituents can influence the compound’s reactivity and selectivity in chemical reactions, making it particularly valuable in organic synthesis .

Properties

IUPAC Name

(3,4-difluoro-2-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF2O3/c1-13-7-4(8(11)12)2-3-5(9)6(7)10/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSALEQTUDXMKST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)F)F)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681901
Record name (3,4-Difluoro-2-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905583-06-4
Record name (3,4-Difluoro-2-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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